Product packaging for Fmoc-Hyp-OH(Cat. No.:CAS No. 88050-17-3)

Fmoc-Hyp-OH

Cat. No.: B557250
CAS No.: 88050-17-3
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-XIKOKIGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Hydroxyproline (B1673980) in Biomolecular Structures

Hydroxyproline (Hyp) is a non-proteinogenic amino acid that plays a pivotal role in the structure and function of various proteins, most notably collagen.

Role in Collagen Triple Helix Formation and Stability

Collagen SourceHydroxyproline Content ( g/1000 g protein)Denaturing Temperature (°C)Reference
Bass (BC)103.127.2 rsc.org
Tilapia (TC)134.035.3 rsc.org
Porcine (PC)136.037.1 rsc.org

Note: Higher hydroxyproline content generally correlates with increased thermal stability.

Natural Occurrence and Functional Relevance of Hydroxyproline Derivatives

While hydroxyproline is most famously a component of collagen, it is also found in other proteins, such as elastin (B1584352) and argonaute 2, albeit in lower quantities wikipedia.orgdrugbank.com. Hydroxyproline is formed by the post-translational hydroxylation of proline residues within the endoplasmic reticulum wikipedia.orgresearchgate.net. Its presence is indicative of collagen content and is utilized as a diagnostic marker for bone turnover and liver fibrosis drugbank.comatamanchemicals.com. Beyond its structural roles in proteins, specific hydroxyproline derivatives and isomers, such as trans-L-3-hydroxyproline, are essential for the proper functioning of certain collagen types, like type IV collagen wikipedia.org.

Overview of Fmoc-Protecting Group Chemistry in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino terminus of amino acids, widely adopted in Solid-Phase Peptide Synthesis (SPPS).

Advantages of Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy has become the method of choice for peptide synthesis due to several key advantages over older methods, such as the Boc (tert-butyloxycarbonyl) strategy americanpeptidesociety.orgnih.govaltabioscience.comcreative-peptides.comthermofisher.com. The primary benefit is the mild deprotection conditions: the Fmoc group is readily removed by a weak base, typically 20% piperidine (B6355638) in dimethylformamide (DMF) americanpeptidesociety.orgiris-biotech.de. This contrasts with the harsher acidic conditions required for Boc deprotection, which can lead to side reactions or degradation of sensitive peptides americanpeptidesociety.orgcreative-peptides.comthermofisher.comnih.gov.

The mild, base-catalyzed removal of Fmoc is compatible with a wide range of side-chain protecting groups, particularly acid-labile ones like tert-butyl (tBu), creating an orthogonal protection scheme nih.goviris-biotech.debiosynth.comub.edu. This orthogonality allows for selective deprotection and coupling steps, crucial for building complex peptide sequences and incorporating post-translational modifications nih.govaltabioscience.com. Furthermore, the Fmoc strategy is highly amenable to automation, leading to efficient and reproducible synthesis of peptides, including those with challenging sequences or high purity requirements altabioscience.comiris-biotech.denih.gov. The industrial scale production of therapeutic peptides has also driven down the cost and improved the quality of Fmoc-protected amino acid building blocks nih.govnih.gov.

Advantage of Fmoc Strategy in SPPSDescription
Mild Deprotection Conditions Fmoc group is removed by a weak base (e.g., piperidine), minimizing side reactions and degradation of sensitive peptides americanpeptidesociety.orgcreative-peptides.comnih.gov.
Orthogonality with Side-Chain Protection Compatible with acid-labile side-chain protecting groups (e.g., tBu), allowing for selective manipulation of different parts of the peptide nih.goviris-biotech.debiosynth.comub.edu.
High Yields and Purity Often leads to higher yields and purer products compared to Boc chemistry, especially for complex or long peptides americanpeptidesociety.orgcreative-peptides.comnih.gov. For example, gramicidin (B1672133) A synthesis yields improved from 5-24% to up to 87% nih.gov.
Compatibility with Automation Well-suited for automated peptide synthesizers, facilitating high-throughput synthesis and research altabioscience.comiris-biotech.de.
Suitability for Modified Peptides Compatible with the introduction of various post-translational modifications (e.g., glycosylation, phosphorylation) which may not survive harsher deprotection conditions nih.govaltabioscience.com.
Cost-Effectiveness and Availability Economies of scale from therapeutic peptide production have made high-quality Fmoc building blocks widely available and cost-effective nih.govnih.gov.

Orthogonal Protecting Group Strategies in Complex Peptide Assembly

The concept of orthogonality is fundamental in assembling complex peptides. It refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions iris-biotech.debiosynth.comub.edu. The Fmoc/tBu strategy is a prime example, where the Fmoc group is base-labile, and the tBu group (used for side-chain protection) is acid-labile nih.govthermofisher.comiris-biotech.de. This allows for the sequential addition of amino acids using Fmoc protection, followed by the final cleavage of the peptide from the resin and removal of side-chain protecting groups under acidic conditions thermofisher.comiris-biotech.deresearchgate.net.

Beyond the primary Fmoc/tBu pairing, additional orthogonal protecting groups, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), are employed for specific side-chain modifications . These groups are stable to both piperidine (Fmoc removal) and TFA (tBu removal) but can be selectively cleaved using hydrazine, enabling the synthesis of branched peptides, cyclic peptides, or peptides with site-specific modifications .

Structural and Stereochemical Considerations of Fmoc-Hyp-OH

This compound is chemically defined as Nα-(9-fluorenylmethoxycarbonyl)-L-hydroxyproline nih.gov. The molecule consists of the amino acid L-hydroxyproline, which features a pyrrolidine (B122466) ring with a hydroxyl group at the 4-position and the Fmoc group attached to the nitrogen atom of the α-amino group. The standard and biologically relevant form is trans-L-4-hydroxyproline, indicating the hydroxyl group is on the opposite side of the ring from the carboxyl group and the amino acid has the L-configuration wikipedia.orgatamanchemicals.comnih.gov.

The stereochemistry of hydroxyproline is critical for its role in collagen stability. While various isomers of hydroxyproline exist, trans-L-4-hydroxyproline is the predominant form incorporated into collagen and is the form typically used in this compound for peptide synthesis wikipedia.orgnih.gov. The pyrrolidine ring structure of proline and hydroxyproline itself contributes to the helical conformation of collagen due to steric repulsion, while the hydroxyl group on hydroxyproline further stabilizes this structure through hydrogen bonding wikipedia.orgresearchgate.netatamanchemicals.com. The Fmoc group, being bulky and relatively hydrophobic, also influences the solubility and handling properties of the amino acid derivative during synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO5 B557250 Fmoc-Hyp-OH CAS No. 88050-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373242
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88050-17-3
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Fmoc Hyp Oh and Its Derivatives

Optimized Coupling Conditions for Fmoc-Hyp-OH in SPPS

The efficient incorporation of this compound into a growing peptide chain is critical for the successful synthesis of hydroxyproline-containing peptides. Optimization of coupling conditions is necessary to ensure high yields and minimize side reactions, particularly when dealing with sterically hindered sequences.

Reagents and Activators for Efficient this compound Coupling

The choice of coupling reagents and activators plays a pivotal role in the efficiency of amide bond formation with this compound. The hydroxyl group of hydroxyproline (B1673980) can be either protected or left unprotected during coupling.

When using unprotected this compound, standard coupling reagents are effective. nih.gov However, to prevent potential side reactions involving the free hydroxyl group, especially with highly potent activators, protection of the hydroxyl group is often preferred. thieme-connect.com Common protecting groups include tert-butyl (tBu) and trityl (Trt). thieme-connect.com

A variety of activating agents are used to facilitate the coupling of this compound and its protected derivatives:

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is a widely used and effective method.

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. thieme-connect.comacs.org These are often used in the presence of a base like N,N-diisopropylethylamine (DIEA).

Phosphonium Salts : PyBOP is also effective for challenging couplings.

For particularly difficult or sterically hindered sequences, strategies such as performing double couplings or carrying out the reaction at elevated temperatures (40–50°C) can improve the reaction kinetics and ensure complete coupling. The completion of the coupling reaction is typically monitored using qualitative tests like the Kaiser or chloranil (B122849) tests.

Coupling Reagent/ActivatorAdditive/BaseNotes
DICHOBt, Oxyma PureStandard, effective method.
HBTU, HCTU, PyBOPDIEAHighly efficient for standard and difficult couplings. thieme-connect.comacs.org
Amino Acid HalidesDIEA, HOBt/DIEAFmoc-amino acid fluorides and chlorides react rapidly with low racemization. nih.gov

Minimizing Side Reactions during Coupling and Deprotection

Several side reactions can occur during the incorporation of amino acids in Fmoc-SPPS, leading to impurities and reduced yields. The primary concerns include reactions at the side chain of certain amino acids and rearrangements of the peptide backbone.

While the hydroxyl group of Hyp does not typically require protection during coupling in Fmoc-SPPS, its protection can prevent potential O-acylation, especially when using capping agents like acetic anhydride (B1165640) or highly reactive coupling reagents. thieme-connect.comdrivehq.com The use of side-chain protecting groups like tert-butyl (tBu) or trityl (Trt) for the hydroxyl group of Hyp is a common strategy to avoid such side reactions. thieme-connect.com The Trt group can be selectively removed under mild acidic conditions (e.g., 1-2% TFA in DCM).

Another potential side reaction is the formation of diketopiperazines, particularly when proline or hydroxyproline is at the C-terminus of a dipeptide attached to the resin. iris-biotech.de This can be mitigated by using dipeptide building blocks or alternative bases for Fmoc deprotection. iris-biotech.de

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly). iris-biotech.deiris-biotech.de This rearrangement is base-catalyzed and occurs during the piperidine-mediated Fmoc deprotection step. biotage.comacs.org It leads to a mixture of α- and β-peptides and racemization at the α-carbon of the Asp residue. iris-biotech.debiotage.com While not directly involving this compound, this issue is pertinent to the synthesis of any peptide containing Asp residues.

Several strategies have been developed to suppress or eliminate aspartimide formation:

Modification of Deprotection Conditions : Adding an acidic modifier like 0.1 M HOBt or ethyl cyano(hydroxyimino)acetate (Oxyma) to the 20% piperidine (B6355638) deprotection solution can significantly reduce aspartimide formation. biotage.com Using a weaker base, such as 50-60% morpholine (B109124) in DMF or piperazine (B1678402), is also effective. biotage.comresearchgate.net

Bulky Side-Chain Protecting Groups : Employing sterically hindered protecting groups on the Asp side-chain carboxyl group, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the cyclization reaction. biotage.comresearchgate.net

Backbone Protection : The most effective strategy to completely prevent aspartimide formation is the protection of the amide nitrogen of the peptide bond following the Asp residue. iris-biotech.debiotage.com This is typically achieved by using a 2,4-dimethoxybenzyl (Dmb) or a related group. iris-biotech.de Dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose. iris-biotech.de

Cyanosulfurylide (CSY) Protection : A newer approach involves masking the aspartic acid side-chain carboxylic acid as a cyanosulfurylide. iris-biotech.deresearchgate.net This protecting group is stable to standard SPPS conditions and can be removed chemoselectively with electrophilic halogenating agents. researchgate.net

StrategyMethodEfficacy
Modified DeprotectionAdd HOBt or Oxyma to piperidine solution; use weaker bases like piperazine or morpholine. biotage.comresearchgate.netReduces but does not eliminate the side reaction. biotage.com
Bulky Side-Chain EstersUse of protecting groups like Mpe or Die for the Asp side chain. biotage.comresearchgate.netSignificantly reduces aspartimide formation. biotage.com
Backbone ProtectionIntroduction of a Dmb group on the nitrogen of the following residue. iris-biotech.deOffers complete protection from aspartimide formation.
Cyanosulfurylide (CSY)Masks the carboxylic acid with a stable C-C bond. iris-biotech.deresearchgate.netCompletely suppresses aspartimide formation. researchgate.net

Automated Synthesis Protocols for this compound Incorporation

This compound and its protected derivatives are fully compatible with automated SPPS protocols. nih.gov The use of automated synthesizers allows for precise control over reaction times, reagent delivery, and washing steps, leading to reproducible and efficient synthesis of hydroxyproline-containing peptides.

In an automated protocol, this compound (or its protected form) is coupled using standard activating agents like HCTU or HATU. thieme-connect.comsigmaaldrich.com For instance, a typical automated cycle involves:

Fmoc deprotection of the resin-bound peptide using 20-40% piperidine in DMF. thieme-connect.com

Washing the resin with DMF.

Coupling of the this compound building block (e.g., 4.5 equivalents) activated with a reagent like HCTU (4.5 equivalents) and a base such as DIEA (13.5 equivalents) for a set time (e.g., 90 minutes). thieme-connect.com

Washing the resin with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. thieme-connect.com A technique known as "proline editing" takes advantage of automated synthesis by first incorporating unprotected this compound. nih.govresearchgate.net Then, in a subsequent automated step, the hydroxyl group is protected in situ (e.g., with a trityl group) before the synthesis of the rest of the peptide continues. nih.govresearchgate.net This allows for the selective modification of the hydroxyproline residue after the full peptide has been assembled. nih.govresearchgate.net

Chemo- and Regioselective Derivatization of this compound

The chemical modification of amino acids offers a powerful tool for modulating the structure and function of peptides and proteins. For this compound, the hydroxyl group on the pyrrolidine (B122466) ring presents a prime target for chemo- and regioselective derivatization. A sophisticated and practical strategy for achieving this is "Proline Editing," a post-synthesis modification approach that allows for the selective alteration of the hydroxyproline side chain after it has been incorporated into a peptide sequence. researchgate.netnih.govsci-hub.se This method leverages the peptide backbone to act as a natural protecting group for the proline's amine and carboxyl functionalities, thereby enabling targeted chemical reactions on the hydroxyl group. researchgate.netnih.gov

Proline editing is a divergent strategy that begins with the incorporation of the commercially available and inexpensive Fmoc-(2S,4R)-hydroxyproline (this compound) into a peptide using standard solid-phase peptide synthesis (SPPS). nih.govsci-hub.seacs.org Following its incorporation, the hydroxyl group can be selectively deprotected and modified through a series of stereospecific reactions. researchgate.netnih.gov This approach facilitates the creation of a diverse library of peptides from a single, common peptide precursor, significantly reducing the time and materials that would be required to synthesize each derivative individually. sci-hub.se In a demonstration of its utility, this method was used to convert a model tetrapeptide containing a 4R-Hyp residue into 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. researchgate.netnih.govnih.gov

The Mitsunobu reaction is a cornerstone of proline editing, primarily employed for the stereochemical inversion of the hydroxyl group at the C-4 position of the proline ring. nih.gov This reaction typically proceeds with a clean inversion of stereochemistry, converting the natural (2S,4R)-hydroxyproline residue into its (2S,4S) diastereomer. researchgate.net

A common application involves reacting the peptide-bound 4R-Hyp with 4-nitrobenzoic acid under Mitsunobu conditions, which generates the 4S-nitrobenzoate ester. researchgate.netnih.gov This intermediate is not only a product of stereochemical inversion but also serves as a precursor for further modifications. nih.gov While the standard redox combination for the Mitsunobu reaction is diethyl azodicarboxylate (DEAD) and triphenylphosphine, other reagents have been utilized for specific applications. researchgate.net For instance, the synthesis of 4S-iodophenyl hydroxyproline from a Boc-protected 4R-hydroxyproline methyl ester required the use of 1,1′-(azodicarbonyl)dipiperidine (ADDP) to achieve a reasonable yield. rsc.org

Interestingly, the choice of nucleophile can lead to unexpected outcomes. When anilides of N-protected (2S,4R)-hydroxyproline were treated with thioacetic acid under Mitsunobu conditions, an unexpected intramolecular cyclization occurred, yielding 2,5-diazabicyclo[2.2.1]heptan-3-ones instead of the expected substitution product. rsc.org

Table 1: Examples of Mitsunobu Reactions on 4R-Hydroxyproline Derivatives
Starting MaterialReagentsKey OutcomeReference
Peptide-bound 4R-Hyp4-Nitrobenzoic acid, DEAD, PPh₃Stereochemical inversion to 4S-nitrobenzoate researchgate.netsci-hub.se
Boc-(2S,4R)-Hyp-OMeIodophenol, ADDP, PBu₃Synthesis of 4S-iodophenyl ether derivative rsc.org
Anilide of N-protected (2S,4R)-HypThioacetic acid, DEAD, PPh₃Unexpected intramolecular cyclization rsc.org
Peptide-bound 4S-HypSulfur or Selenium nucleophileRegeneration of 4R-stereochemistry with S/Se substitution researchgate.net

Beyond the Mitsunobu reaction, the proline editing toolkit includes a variety of other transformations to diversify the functionality of the hydroxyproline residue. researchgate.netnih.gov

Acylation: The hydroxyl group can be readily acylated to introduce ester functionalities. For example, direct O-acylation of H-Hyp-OH with caproyl chloride in trifluoroacetic acid (TFA) has been reported as a convenient method for preparing novel proline derivatives. researchgate.net Within the proline editing framework, acylation is used to introduce a wide range of groups, including those that serve as handles for further reactions or spectroscopic probes. nih.gov

Substitution: Nucleophilic substitution (SN2) reactions provide a robust method for introducing diverse functional groups with inverted stereochemistry. The strategy typically involves a two-step protocol where the 4R-hydroxyl group is first converted into a good leaving group, such as a sulfonate (e.g., nosylate (B8438820) or tosylate). nih.gov Subsequent reaction with a nucleophile, such as an azide (B81097) or thiol, proceeds via an SN2 mechanism to yield the 4S-substituted proline derivative. nih.gov To obtain 4R-substituted prolines via this pathway, a double-inversion sequence is required: an initial Mitsunobu reaction to form the 4S-hydroxyproline derivative, followed by sulfonylation and a second SN2 reaction to regenerate the 4R configuration with the new functional group. nih.gov

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone, yielding a 4-oxoproline residue. nih.gov This ketone provides a versatile electrophilic handle for subsequent reactions like reductive amination or the formation of oximes. researchgate.netnih.gov Furthermore, the 4-oxoproline can be reduced to generate either the 4R- or 4S-hydroxyproline, offering another level of stereochemical control. researchgate.net

The primary advantage of these advanced synthetic methodologies is the ability to stereospecifically introduce a vast array of functional groups onto the proline scaffold. researchgate.netacs.org This allows for the precise tuning of peptide conformation, stability, and biological activity. sci-hub.senih.gov The proline editing approach has been successfully used to install functional groups for a wide range of applications. researchgate.netnih.gov

This includes:

Mimetics of Natural Amino Acids: Groups that mimic the side chains of cysteine, aspartic acid, lysine, and arginine. acs.orgnih.gov

Bioorthogonal Reactive Handles: Functional groups that can undergo specific chemical reactions in a biological environment without interfering with native biochemical processes. Examples include azides and alkynes for click chemistry, tetrazines for inverse-electron-demand Diels-Alder reactions, and ketones for oxime ligation. researchgate.netacs.orgrsc.org

Spectroscopic and NMR Probes: Groups containing isotopes like ¹⁹F (e.g., fluoro, pentafluorophenyl ether) or ⁷⁷Se, as well as fluorescent or infrared reporters, for structural and functional studies. acs.orgnih.gov

Electron-Withdrawing Groups: Substituents like fluorine or nitrobenzoate that induce strong stereoelectronic effects, influencing the pyrrolidine ring pucker and the trans/cis amide bond equilibrium. researchgate.netnih.gov

Biologically Relevant Motifs: Recognition motifs such as biotin (B1667282) or RGD sequences can be attached to the proline side chain. acs.orgnih.gov

The synthesis of diastereomeric 4R- and 4S-iodophenyl hydroxyprolines is a prime example, providing aryl iodide handles for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. rsc.orgrsc.org These diastereomers present the aryl groups in a highly divergent manner, making them useful for applications in molecular design and medicinal chemistry. rsc.org

Table 2: Functional Groups Stereospecifically Introduced via Proline Editing
CategoryExamples of Introduced Functional GroupsReference
Bioorthogonal HandlesAzide, Alkyne, Tetrazine, Alkene, Ketone, Hydroxylamine, 1,2-aminothiol researchgate.netacs.orgnih.gov
Spectroscopic ProbesFluoro (¹⁹F), Pentafluorophenyl ether (¹⁹F), Selenophenyl (⁷⁷Se), Cyanophenyl ether (IR) acs.orgnih.gov
Structural ModulatorsFluoro, Nitrobenzoate, Hydroxyl, 4,4-difluoro researchgate.netnih.gov
Reactive Leaving GroupsSulfonate, Halide, Bromoacetate acs.orgnih.gov
Biomimetic/RecognitionThiol (Cys mimic), Amine (Lys mimic), Guanidinium (Arg mimic), Biotin, RGD sequence acs.orgnih.gov

Fmoc Hyp Oh in the Construction of Complex Peptide Architectures

Synthesis of Glycopeptides and Post-Translational Modifications

Hydroxyproline (B1673980) (Hyp) is a post-translationally modified amino acid found in various proteins, notably in collagen. Its hydroxyl group serves as a site for further modifications, such as glycosylation and sulfation, which can significantly impact peptide structure and function. This compound derivatives are instrumental in the chemical synthesis of such modified peptides.

The synthesis of O-glycosylated peptides, where a carbohydrate moiety is attached to the hydroxyl group of hydroxyproline, presents significant challenges due to the stereochemical requirements of glycosidic bond formation. Fmoc-protected hydroxyproline derivatives serve as essential building blocks for these complex structures, enabling their incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS).

Research has demonstrated the successful synthesis of O-glycosylated hydroxyproline residues using Fmoc-protected building blocks. For instance, stereoselective glycosylation of hydroxyproline with l-arabinofuranosides has been achieved using methods like intramolecular aglycon delivery (IAD). This approach yields Fmoc-protected building blocks, such as Fmoc-Hyp[(l-Ara)]1–3–OH and Fmoc-Hyp(tBu)–OH, which are compatible with standard Fmoc-SPPS protocols, often employing coupling reagents like HBTU/HOBt acs.org. These modified amino acids are crucial for synthesizing plant-specific glycopeptides, such as those found in plant peptide hormones, where Hyp arabinosylation is a key post-translational modification semanticscholar.orgoup.com. The ability to incorporate these precisely glycosylated residues allows for the study of their impact on peptide conformation and biological activity oup.com.

Table 1: Examples of Glycosylated Hydroxyproline Building Blocks in Peptide Synthesis

Building Block NameType of GlycosylationApplication ExampleReference
Fmoc-Hyp[(l-Ara)]1–3–OHArabinosylationSynthesis of plant glycopeptides (e.g., PSY1) acs.orgoup.com
Fmoc-Hyp(tBu)–OHN/A (Protected Hyp)General SPPS of peptides, precursor for glycosylation acs.org
Fmoc-Hyl[ε-Boc,O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)]GalactosylationSynthesis of collagen mimetic peptides (Type IV) nih.gov

The O-sulfation of hydroxy amino acids, including hydroxyproline, is another critical post-translational modification found in various biologically active peptides and proteins. The inherent acid lability of the O-sulfate linkage poses a significant challenge for its incorporation into peptides using standard Fmoc-SPPS and subsequent acidic cleavage.

To overcome this, improved methods have been developed for the introduction and stabilization of sulfate (B86663) groups. A key advancement involves the use of sulfur trioxide–N,N-dimethylformamide (SO3·DMF) complex for sulfation, coupled with the use of tetrabutylammonium (B224687) (TBA) counter-ions during work-up. This strategy yields stable building blocks, such as Fmoc-Hyp(SO3−N+Bu4)-OH, which exhibit enhanced acid stability and improved solubility in organic solvents researchgate.netrsc.orgrsc.orgresearchgate.net. The incorporation of these TBA salts of O-sulfated hydroxy amino acids significantly minimizes desulfation during Fmoc-based peptide synthesis, TFA cleavage, and reversed-phase HPLC purification, with less than 5% desulfation observed under standard cleavage conditions researchgate.netrsc.orgrsc.org. This stabilization is crucial for the accurate synthesis and analysis of sulfated peptides researchgate.netrsc.orgrsc.orgthieme-connect.de.

Table 2: Stability of O-Sulfated Amino Acid Building Blocks in Fmoc-SPPS

Building Block NameSulfation MethodStabilizationDesulfation (<5% TFA, RT, standard times)Reference
Fmoc-Ser(SO3−N+Bu4)-OHSO3·DMFTBAMinimized researchgate.netrsc.org
Fmoc-Thr(SO3−N+Bu4)-OHSO3·DMFTBAMinimized researchgate.netrsc.org
Fmoc-Hyp(SO3−N+Bu4)-OHSO3·DMFTBAMinimized researchgate.netrsc.org
Fmoc-Tyr(SO3nP)-OHNot specifiednP groupStable to piperidine (B6355638) and TFA sigmaaldrich.com

This compound in the Synthesis of O-Glycosylated Peptides

Site-Selective Labeling and Functionalization of Peptides

Beyond structural modifications, this compound serves as a versatile platform for introducing specific labels and functional groups onto peptides, enabling advanced spectroscopic analysis and bioconjugation strategies.

Site-selective spin labeling is a powerful technique for investigating the structure and dynamics of biomolecules using Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. This compound can be readily functionalized with spin labels, such as the PROXYL radical, to create spin-labeled amino acid building blocks.

These spin-labeled Fmoc-amino acid derivatives, including Fmoc-NH-Hyp(OOC-PROXYL)-OH, can be incorporated into peptides during SPPS at specific positions researchgate.netresearchgate.netresearchgate.net. The presence of the nitroxide radical allows for site-specific investigation of biomolecules, providing detailed information about their molecular environment and dynamics researchgate.netresearchgate.net. EPR spectroscopy confirms the radical activity of these labels, while DNP-enhanced NMR experiments can yield significant signal enhancements, leading to time savings in structural investigations researchgate.netresearchgate.net. This approach is highly valuable for studying protein structure and dynamics in complex systems, including lipid membranes researchgate.netnih.govnih.gov.

Table 3: Spin-Labeled this compound Derivatives for Spectroscopic Applications

Spin-Labeled Derivative NameSpin LabelSpectroscopy ApplicationKey FindingsReference
Fmoc-NH-Hyp(OOC-PROXYL)-OHPROXYLEPR, DNP-enhanced NMREnables site-selective labeling; yields signal enhancements up to 26 for ¹H and ¹³C in DNP NMR; useful for structural investigations. researchgate.net
This compound (as precursor)VariousEPRUsed as a starting material for spin labeling strategies to investigate molecular behavior and dynamics in biomolecules. nih.gov
Fmoc-L-4-hydroxyproline (this compound)Not specifiedEPR, DNP-NMRBuilding blocks for introducing site-selective radical spin labels into biomolecules for structural investigations using solid-state DNP or advanced EPR techniques. researchgate.net

The hydroxyl group of hydroxyproline, when incorporated into peptides via this compound, provides a convenient handle for bioconjugation. Bioconjugation refers to the process of covalently linking biomolecules to other molecules, such as surfaces, nanoparticles, or other biomolecules, to enhance their functionality for applications in diagnostics, therapeutics, and chemical biology.

This compound derivatives, such as Fmoc-cis-D-4-hydroxyproline and Fmoc-O-benzyl-L-trans-4-hydroxyproline, are utilized in various bioconjugation techniques chemimpex.comchemimpex.com. These modified amino acids can be incorporated into peptides, and the pendant hydroxyl group can then be used for attachment to surfaces or other molecules, thereby improving the functionality of diagnostic and therapeutic agents chemimpex.comchemimpex.com. Furthermore, proline residues themselves, including those derived from this compound, can participate in specific bioconjugation reactions, such as those involving N-terminal proline nih.gov. The ability to precisely place these functional handles within a peptide sequence makes this compound a valuable tool in the design of sophisticated bioconjugates.

Table 4: Bioconjugation Applications of this compound Derivatives

This compound DerivativeBioconjugation StrategyTarget ApplicationReference
Fmoc-cis-D-4-hydroxyprolineAttachment of biomolecules to surfaces or other moleculesEnhancing functionality of diagnostic and therapeutic agents chemimpex.com
Fmoc-O-benzyl-L-trans-4-hydroxyprolineAttachment of biomolecules to surfaces or other moleculesEnhancing functionality of diagnostic and therapeutic agents, drug development chemimpex.com
Proline residues (general)N-terminal proline reactions, functional group attachmentCreating multifunctional constructs, protein conjugation nih.gov

Compound Name List:

this compound

Fmoc-Hyp(Bom)-OH

Fmoc-cis-D-4-hydroxyproline

Fmoc-Hyp[(l-Ara)]1–3–OH

Fmoc-Hyp(tBu)–OH

Fmoc-Hyp(SO3−N+Bu4)-OH

Fmoc-Ser(SO3−N+Bu4)-OH

Fmoc-Thr(SO3−N+Bu4)-OH

Fmoc-Tyr(SO3nP)-OH

Fmoc-NH-Hyp(OOC-PROXYL)-OH

Fmoc-O-benzyl-L-trans-4-hydroxyproline

Fmoc-Hyl[ε-Boc,O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)]

Fmoc-Aib-OH

Fmoc-Nva-OH

Fmoc-Dpr-OH

Fmoc-Nle-OH

Fmoc-Abu-OH

Fmoc-Tyr(Me)-OH

Fmoc-Cha-OH

Fmoc-Orn(Boc)-OH

Fmoc-Cit-OH

Spectroscopic and Conformational Analysis of Peptides Containing Fmoc Hyp Oh Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structure Elucidation

Hydroxyproline (B1673980) exists in multiple stereoisomeric forms, with cis-4-hydroxyproline and trans-4-hydroxyproline being the most prevalent. The stereochemistry at the C4 position and the orientation of the hydroxyl group (axial or equatorial) result in distinct NMR spectral signatures. Research indicates that the chemical shifts of protons and carbons within the pyrrolidine (B122466) ring, particularly around C2, C3, and C4, are sensitive to these stereochemical variations nih.govresearchgate.netunina.it. For instance, the chemical shifts of the Cα and Cβ protons and carbons of hydroxyproline residues can differ significantly based on whether the hydroxyl group is cis or trans relative to the carboxyl group and the stereochemistry at C2 and C4 nih.govresearchgate.netunina.it. Moreover, the presence of different hydroxyproline stereoisomers in a peptide sequence can be readily identified by comparing their characteristic ¹H and ¹³C NMR spectra with established standards or by analyzing variations in coupling constants and Nuclear Overhauser Effect (NOE) correlations nih.govunina.it. These subtle differences in the electronic environment, influenced by the hydroxyl group's position and stereochemistry, directly affect the observed chemical shifts, enabling the differentiation of hydroxyproline stereoisomers nih.govresearchgate.netunina.ittutorchase.com.

¹H-NMR spectroscopy is a potent method for analyzing peptide conformation. By measuring coupling constants (e.g., ³JHNα) and NOEs, NMR can furnish data on dihedral angles (φ, ψ) and internuclear distances, respectively, which are critical for defining secondary structures and tertiary folds pnas.orgd-nb.info. In peptides containing Fmoc-Hyp-OH, ¹H-NMR can elucidate how the hydroxyproline residue influences the local peptide backbone conformation, potentially altering the φ and ψ angles of adjacent residues. For example, specific upfield shifts of Gly CαH and Pro CδH protons have been observed in triple-helical peptides upon the formation of the helical structure, while hydroxyproline resonances remain largely unchanged nih.gov.

Solid-state NMR (SSNMR), particularly ¹³C-CPMAS (Cross-Polarization Magic-Angle Spinning) SSNMR, proves valuable for studying peptides in solid or aggregated states, such as those found in fibrillar structures or crystalline forms researchgate.netacs.orgresearchgate.net. ¹³C-CPMAS SSNMR can yield detailed information regarding backbone conformation, hydrogen bonding patterns, and the dynamics of peptide residues. In collagen, for instance, SSNMR has been utilized to investigate the conformational states of proline and hydroxyproline residues, offering insights into the endo/exo pucker of the pyrrolidine ring and the impact of fibrillogenesis on these conformations researchgate.netacs.orgresearchgate.net. The characteristic chemical shifts of carbons in hydroxyproline, such as C4, can serve as indicators for structural modifications during processes like gelatinization researchgate.net.

Distinct NMR Spectral Signatures of Hydroxyproline Stereoisomers

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for probing the secondary structure of peptides and proteins by quantifying the differential absorption of left- and right-handed circularly polarized light. It is particularly effective for identifying and quantifying structures such as α-helices, β-sheets, and the polyproline II (PPII) helix.

Peptides rich in proline and hydroxyproline, exemplified by collagen and its synthetic analogs, are known to adopt a left-handed polyproline II (PPII) helical conformation. This conformation is characterized by a distinct CD spectral signature, typically featuring a strong negative band around 195-205 nm and a weaker positive band around 220-230 nm pnas.orgrsc.orgpnas.orgnih.govrutgers.eduresearchgate.netchemrxiv.org. The presence of hydroxyproline residues, particularly the trans-4-hydroxyproline isomer, is crucial for stabilizing the collagen triple helix, which is constructed from repeating Gly-X-Y units where X and Y are frequently proline and hydroxyproline, respectively acs.orgnih.govrutgers.eduresearchgate.net. CD spectroscopy has played a pivotal role in demonstrating that peptides incorporating hydroxyproline residues, when appropriately sequenced, can form stable triple helices or exhibit PPII conformations nih.govrutgers.eduresearchgate.netresearchgate.netacs.org. For example, peptides containing trans-4-hydroxyproline in the Yaa position of Gly-Xaa-Yaa sequences often display CD spectra indicative of PPII structure, characterized by a positive peak around 225 nm nih.govresearchgate.net. Variations in temperature or solvent conditions can also be monitored via CD to assess the stability of these helical structures nih.govrutgers.eduplos.orgnih.gov.

X-ray Crystallography for High-Resolution Structural Data

X-ray crystallography offers the highest resolution structural data, enabling the precise determination of atomic positions, bond lengths, and bond angles within a molecule. This technique is invaluable for understanding the detailed molecular architecture and conformational preferences of amino acid derivatives and peptides.

X-ray crystallography has been applied to study the solid-state structures of Fmoc-protected hydroxyproline derivatives and small peptides containing them acs.orgrsc.orgnih.govresearchgate.netlookchem.comresearchgate.net. These investigations reveal critical details regarding the conformation of the pyrrolidine ring and the orientation of its substituents. For instance, the crystal structure of Fmoc-4S-(4-iodophenyl)hydroxyproline has demonstrated a cis Fmoc-proline bond, an endo proline ring pucker, and specific (φ, ψ) torsion angles that favor the formation of β-turns or extended conformations rsc.orgnih.govresearchgate.net. In contrast, the 4R-diastereomer of analogous derivatives tends to adopt more compact conformations rsc.orgnih.govresearchgate.net. These studies underscore how the stereochemistry at the C4 position of hydroxyproline, even when protected with Fmoc, significantly influences the resultant molecular conformation in the solid state. Such detailed structural data derived from crystallography can aid in interpreting spectroscopic findings and provide a basis for understanding the behavior of these residues within peptide structures.

Compound List

this compound (Nα-(9-fluorenylmethoxycarbonyl)-L-hydroxyproline)

cis-4-hydroxyproline

trans-4-hydroxyproline

L-hydroxyproline (Hyp)

Glycine (B1666218) (Gly)

Proline (Pro)

Fmoc-L-hydroxyproline

Boc-4S-(4-iodophenyl)hydroxyproline

Fmoc-4S-(4-iodophenyl)hydroxyproline

Boc-4R-(4-iodophenyl)hydroxyproline methyl ester

Ac-hyp-OMe

Ac[S]-hyp-OMe

Fmoc–Gly–Pro–Hyp

Fmoc–Hyp–Pro–Gly

Fmoc–Gly–Pro–Pro

Fmoc–Pro–Pro–Gly

Ac-(Gly-Pro-4(R)-Hyp)10-NH2

Ac-(Gly-3(S)Hyp-4(R)Hyp)10-NH2

Ac-(Gly-Pro-3(S)Hyp)10-NH2

(Pro-Hyp-Gly)10

(Pro-Pro-Gly)10

(Pro-Hyp-Gly)5

(Pro-Pro-Gly)5

4-hydroxyproline (B1632879) (Hyp)

4-fluoroproline (B1262513) (Flp)

4S-hydroxyproline (hyp)

4-nitrobenzoate (B1230335) of (2S,4R)-4-hydroxyproline

(2S,4R)-4-fluoroproline

(2S,4R)-4-hydroxyproline

2S-proline

(2S,4S)-(4-iodophenyl)hydroxyproline [hyp(4-I-Ph)]

Boc-Ser-hyp(4-I-Ph)-OMe

4-iodophenyl hydroxyproline

4-pentynoyl hydroxyproline

S-propargyl-4-thiolphenylalanine

Ac-TYPN-NH2

Ac-TAProxN-NH2

Ac-TYProxN-NH2

Ac-Pro-Hyp(TBDPS)-Gly-OH

(Gly-Pro-4(R)-Hyp)3(Gly-3(S)-Hyp-4(R)-Hyp)2(Gly-Pro-. 4(R)-Hyp)4

Fmoc-Gly-Pro-Hyp-OMe

Fmoc-Gly-Pro-Hyp-OH

Fmoc-Hyp-Pro-Gly-OH

Fmoc-Gly-Pro-Pro-OH

Fmoc-Pro-Pro-Gly-OH

(Gly-Pro-Hyp)10

(Gly-Pro-Pro)10

(Gly-4(R)Hyp-Pro)10-NH2

(Gly-Pro-3(S)Hyp)10-NH2

(Gly-3(S)Hyp-4(R)Hyp)10-NH2

(Gly-Pro-4(R)Hyp)10-NH2

(Gly-Pro-4(R)Hyp)8-Gly-Gly-NH2

(Gly-Pro-4(R)Hyp)3-Gly-3(S)Hyp-4(R)Hyp-(Gly-Pro-4(R)Hyp)4-Gly-Gly-NH2

Fmoc-L-lysine

L-methionine sulfone

L-norleucine

L-phenylalanine

Boc-hydroxyproline

Boc-L-thioproline

Helical Packing and Intermolecular Interactions in Peptide Assemblies

Peptides containing this compound derivatives have been shown to form ordered supramolecular structures, often driven by a combination of hydrogen bonding and π-π stacking interactions. Research on Fmoc-Gly-Pro-Hyp (Fmoc-GPO) has demonstrated its ability to self-assemble into structures with a polyproline II (PPII) helical conformation, mimicking aspects of collagen nih.gov. Single-crystal X-ray structural analysis of Fmoc-GPO revealed left-handed PPII superhelical packing, stabilized by head-to-tail hydrogen bonds and an "aromatic zipper" arrangement at the molecular interface. This specific packing arrangement contributes to the rigidity of the assembled structures nih.gov.

The precise packing and the nature of intermolecular interactions are highly dependent on the specific peptide sequence and environmental conditions. However, the presence of this compound consistently promotes ordered helical packing, with the hydroxyl group playing a crucial role in mediating hydrogen-bonding networks that stabilize the supramolecular architecture kent.ac.ukresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy in Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the secondary structure of peptides and proteins by analyzing vibrational modes, particularly within the amide I (1600-1700 cm⁻¹) and amide II (around 1550 cm⁻¹) regions rsc.orglew.roresearchgate.netresearchgate.net. For peptides incorporating this compound, FTIR spectroscopy provides insights into the conformational states adopted by the peptide backbone and how the presence of this modified residue influences secondary structure elements.

The amide I band is highly sensitive to the secondary structure, with characteristic frequencies associated with different conformations: α-helix (around 1650-1655 cm⁻¹), β-sheet (around 1620-1640 cm⁻¹ and 1680-1690 cm⁻¹), β-turn (around 1660-1680 cm⁻¹), and polyproline II helix (around 1650 cm⁻¹ with a shoulder at 1692 cm⁻¹ for PPII nih.gov). Studies on Fmoc-Gly-Pro-Hyp (Fmoc-GPO) have shown FTIR spectra with an amide I band at approximately 1650 cm⁻¹, consistent with a polyproline II helical conformation, sometimes with a shoulder at 1692 cm⁻¹ nih.gov. This observation is further supported by Circular Dichroism (CD) spectroscopy, which also indicates a PPII structure for such peptides nih.gov.

FTIR analysis can also reveal changes in secondary structure upon self-assembly or coassembly. For instance, hybrid hydrogels formed by coassembling Fmoc-Phe-Phe with Fmoc-Gly-Pro-Hyp have shown FTIR spectra with an extended band in the 1600-1700 cm⁻¹ range, with peak maxima at 1640 cm⁻¹, suggesting a significant β-sheet structure as a major component in some cases, potentially arising from the co-assembling partner or altered assembly modes nih.gov. However, when the focus is on the PPII conformation driven by Fmoc-GPO, the characteristic 1650 cm⁻¹ band remains prominent nih.gov.

The interpretation of FTIR spectra can be enhanced by using second-derivative analysis, which helps resolve overlapping bands and provides more precise assignments of secondary structure components lew.roresearchgate.net. This allows for the quantification of different structural elements within a peptide, such as the percentage of α-helix, β-sheet, β-turn, or random coil structures, although direct quantitative assignments for PPII from FTIR alone can be complex and often requires complementary techniques like CD spectroscopy rsc.orglew.roresearchgate.net.

Table 1: FTIR Amide I Band Assignments and Associated Secondary Structures

Secondary StructureTypical Amide I Wavenumber (cm⁻¹)Notes for this compound Peptides
α-helix1650-1655May be observed in peptides where this compound is incorporated, though PPII is often favored.
β-sheet1620-1640, 1680-1690Can be present, especially in co-assembled systems or depending on the overall peptide sequence and assembly conditions.
β-turn1660-1680Observed in some peptide structures, often in conjunction with other secondary structures.
Polyproline II~1650 (with shoulder ~1692)Frequently observed for peptides containing this compound, particularly those mimicking collagen, indicating a left-handed helix.
Random Coil1640-1650Can be present, especially in flexible regions or under certain solution conditions.

Table 2: FTIR Secondary Structure Content Analysis Example

Peptide/Conditionβ-sheet (%)Random Coil (%)α-helix (%)β-turn (%)Dominant Conformation Indicated
Fmoc-GPO (crystal)N/AN/AN/AN/APolyproline II
Fmoc-GPO (solution)N/AN/AN/AN/APolyproline II
Hybrid Gel (e.g., Fmoc-FF/Fmoc-GPO)~40-60VariableVariableVariableMixed (e.g., β-sheet, PPII)

Note: Specific quantitative data for this compound peptides are highly sequence-dependent. The values in Table 2 are illustrative based on general findings in related peptide systems and may require specific experimental determination.

Biomedical and Materials Science Applications of Fmoc Hyp Oh Derived Peptides

Peptide-Based Therapeutics and Drug Discovery

The incorporation of hydroxyproline (B1673980) residues, facilitated by Fmoc-Hyp-OH in synthesis, can impart unique properties to peptides, making them valuable in drug discovery and the development of targeted therapeutics.

Collagen is a fundamental structural protein in connective tissues, and its dysfunction or overproduction is implicated in numerous diseases. Peptides derived from this compound, or those incorporating hydroxyproline, are being explored for their potential to modulate collagen-related pathologies. For instance, collagen peptides rich in proline-hydroxyproline (Pro-Hyp) and hydroxyproline-glycine (Hyp-Gly) have shown promise in managing osteoarthritis, a degenerative joint disease characterized by cartilage breakdown nih.govconsensus.appmdpi.com. These peptides can be absorbed and accumulate in cartilage, stimulating chondrocytes and promoting the synthesis of extracellular matrix components like aggrecan and collagen nih.govconsensus.appmdpi.com.

Research has also investigated the role of specific peptides in combating fibrosis, a condition marked by excessive collagen deposition. For example, a peptide known as LSKL has demonstrated anti-fibrotic activity in liver fibrosis models by inhibiting TGF-β1 activation, leading to reduced collagen deposition as indicated by lower hydroxyproline content in the liver researchgate.net. Similarly, collagen peptides (CPs) have shown potential in preventing the progression of pulmonary fibrosis in animal models. Studies using bleomycin-induced pulmonary fibrosis in mice indicated that CP supplementation suppressed lung tissue disruption and reduced collagen deposition, as evidenced by lower hydroxyproline levels researchgate.net. Another study on a peptide targeting FGF-2 showed a decrease in lung hydroxyproline content, suggesting a reduction in collagen deposition in a pulmonary fibrosis model . These findings highlight the therapeutic potential of hydroxyproline-containing peptides in diseases characterized by aberrant collagen metabolism.

The presence of hydroxyproline residues within a peptide sequence can significantly enhance its structural stability. Hydroxyproline's hydroxyl group plays a critical role in stabilizing the collagen triple helix through hydrogen bonding and inductive effects researchgate.netpeptide.com. This inherent stability can translate to increased resistance against proteolytic degradation, a common challenge for peptide therapeutics. By incorporating this compound during synthesis, researchers can engineer peptides with improved pharmacokinetic profiles and prolonged biological activity. For example, replacing proline with fluorinated proline (Flp) residues, a modification that can be explored using protected amino acids like this compound, has been shown to further enhance triple-helical stability compared to hydroxyproline researchgate.netacs.org.

While direct applications of this compound derived peptides as payloads or targeting moieties in ADCs and PROTACs are still emerging, the structural motifs and stability conferred by hydroxyproline are relevant. Peptides, in general, can be designed as linkers or targeting ligands in these advanced therapeutic modalities. The controlled synthesis enabled by this compound allows for the precise incorporation of hydroxyproline into peptide sequences that could serve as components in ADCs, potentially influencing their stability or conjugation properties. Similarly, in PROTAC technology, which utilizes small molecules to induce protein degradation, peptides can be designed to target specific proteins or act as linkers. The stability and defined structure that hydroxyproline can impart to peptides make them attractive candidates for incorporation into such complex molecular architectures, although specific examples directly linking this compound to these applications require further investigation.

Design of Peptides with Enhanced Stability and Bioactivity

Biomaterials and Tissue Engineering

The ability of hydroxyproline-containing peptides to self-assemble and mimic the structural properties of collagen makes them highly suitable for biomaterial development and tissue engineering applications.

The repeating Gly-X-Y sequence, where X and Y are often proline and hydroxyproline, is fundamental to collagen's mechanical strength and elasticity. Peptides synthesized using this compound can be designed to recapitulate these structural features, allowing for the creation of biomaterials with tunable mechanical properties. By controlling the peptide sequence, length, and assembly, researchers can engineer materials with specific tensile strength, elasticity, and resilience required for various tissue engineering scaffolds or implantable devices. The stability imparted by hydroxyproline residues is crucial for maintaining the structural integrity of these biomaterials under physiological conditions researchgate.net.

Collagen-inspired peptides, often rich in hydroxyproline, have the capacity to self-assemble into hydrogel networks. These hydrogels mimic the extracellular matrix (ECM) and provide a suitable environment for cell encapsulation and tissue regeneration. The precise control over peptide sequence and modification offered by Fmoc-protected amino acids like this compound is essential for designing peptides that reliably form stable hydrogels. These hydrogels can serve as scaffolds for tissue engineering, drug delivery vehicles, or as matrices for cell culture, leveraging the biocompatibility and biomimetic properties of collagen-like structures researchgate.net.

Q & A

Q. What is the role of Fmoc-Hyp-OH in solid-phase peptide synthesis (SPPS), and how does its hydroxyl group influence protection strategies?

this compound is a critical building block for introducing 4-hydroxyproline (Hyp) residues into peptides. Its hydroxyl group requires in situ protection during SPPS to prevent side reactions. For example, trityl (Trt) chloride is commonly used to temporarily protect the hydroxyl group, enabling subsequent coupling steps . After chain assembly, the Trt group is selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) to regenerate the free hydroxyl .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid inhalation of dust and direct skin contact. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. In case of exposure, wash skin with water for 15 minutes and seek medical advice if irritation persists . Store the compound at 2–8°C in a dry, dark environment to prevent degradation.

Q. How does this compound contribute to the synthesis of collagen-mimetic peptides?

Collagen’s Gly-X-Hyp repeating motif relies on Hyp for structural stability. This compound enables precise incorporation of Hyp residues into synthetic collagen-like peptides, mimicking natural collagen’s triple-helix conformation. This is critical for studying collagen-protein interactions or designing biomaterials .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

Use coupling agents like HOBt/DIC or Oxyma/DIC to enhance activation. For challenging sequences, perform double couplings (30–60 minutes each) or employ elevated temperatures (40–50°C) to improve reaction kinetics. Monitor coupling completion via Kaiser or chloranil tests .

Q. What are the implications of Hyp stereochemistry (4R vs. 4S) on peptide backbone conformation when using this compound?

The 4R configuration (natural Hyp) imposes distinct ϕ and ψ torsion angles (~-60° and ~140°, respectively), stabilizing polyproline type II helices. In contrast, 4S-Hyp disrupts this conformation. Conformational analysis via circular dichroism (CD) or NMR is recommended to assess structural impacts .

Q. What analytical methods validate the successful incorporation and deprotection of this compound in synthetic peptides?

  • HPLC : Monitor purity and retention time shifts post-deprotection .
  • Mass spectrometry (MS) : Confirm molecular weight accuracy of the final peptide .
  • NMR : Verify Trt group removal by observing the disappearance of trityl proton signals (~7.2–7.5 ppm) .

Q. How can researchers mitigate racemization risks during this compound incorporation?

Racemization is minimized by:

  • Using low-basicity coupling agents (e.g., DIC instead of HBTU).
  • Limating reaction times (<60 minutes).
  • Conducting couplings at 0–4°C for heat-sensitive sequences .

Methodological Considerations

Q. What strategies resolve contradictions in reported Hyp conformational data across studies?

  • Control experiments : Synthesize peptides with Hyp at different positions to isolate conformational effects.
  • Comparative MD simulations : Compare simulated and experimental data (e.g., NMR-derived NOEs) to validate models .

Q. How should researchers design experiments to study Hyp’s role in peptide-receptor interactions?

  • Alanine scanning : Replace Hyp with Ala to assess binding affinity changes.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of Hyp-containing peptides binding to targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Hyp-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Hyp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.